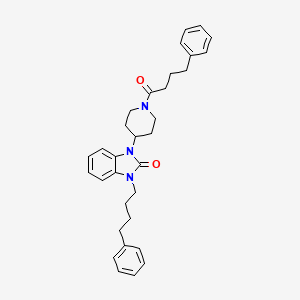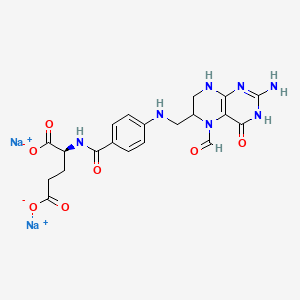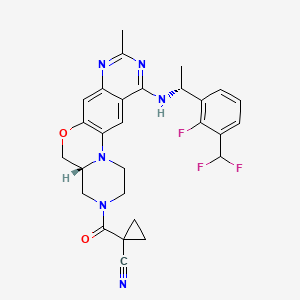
Sos1-IN-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sos1-IN-15 is an orally active and potent inhibitor of the Son of Sevenless 1 (SOS1) protein. It has shown potential antitumor activity, particularly in the study of colon cancer . SOS1 is a guanine nucleotide exchange factor that plays a crucial role in the activation of the RAS signaling pathway, which is involved in cell proliferation and survival . By inhibiting SOS1, this compound can potentially disrupt the RAS signaling pathway, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
The synthesis of Sos1-IN-15 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the use of organic synthesis techniques to create the desired molecular structure . Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Sos1-IN-15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Sos1-IN-15 has several scientific research applications, including:
Wirkmechanismus
Sos1-IN-15 exerts its effects by inhibiting the SOS1 protein, which is a guanine nucleotide exchange factor for RAS proteins. SOS1 facilitates the exchange of GDP for GTP, activating RAS. In its activated state, RAS interacts with downstream effectors, initiating vital cellular pathways, such as the MAP kinase signaling pathway, which is critical for cell survival, growth, angiogenesis, cancer cell invasion, and migration . By inhibiting SOS1, this compound disrupts this activation process, thereby inhibiting the downstream signaling pathways that promote cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Sos1-IN-15 is unique in its potent inhibition of SOS1 and its potential antitumor activity. Similar compounds include:
BI-3406: Another SOS1 inhibitor that blocks the interaction between SOS1 and RAS.
HM99462: A novel SOS1 inhibitor that demonstrates antitumor activity against KRAS-mutant cancers.
BAY-293: A potent, cell-active SOS1 inhibitor that disrupts the KRAS-SOS1 interaction.
These compounds share a similar mechanism of action by inhibiting SOS1, but they may differ in their potency, selectivity, and therapeutic applications .
Eigenschaften
Molekularformel |
C28H27F3N6O2 |
|---|---|
Molekulargewicht |
536.5 g/mol |
IUPAC-Name |
1-[(7R)-16-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-14-methyl-9-oxa-2,5,13,15-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),11,13,15,17-pentaene-5-carbonyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C28H27F3N6O2/c1-15(18-4-3-5-19(24(18)29)25(30)31)33-26-20-10-22-23(11-21(20)34-16(2)35-26)39-13-17-12-36(8-9-37(17)22)27(38)28(14-32)6-7-28/h3-5,10-11,15,17,25H,6-9,12-13H2,1-2H3,(H,33,34,35)/t15-,17-/m1/s1 |
InChI-Schlüssel |
KKFFOOWORPUAJB-NVXWUHKLSA-N |
Isomerische SMILES |
CC1=NC2=CC3=C(C=C2C(=N1)N[C@H](C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(C[C@@H]5CO3)C(=O)C6(CC6)C#N |
Kanonische SMILES |
CC1=NC2=CC3=C(C=C2C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(CC5CO3)C(=O)C6(CC6)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


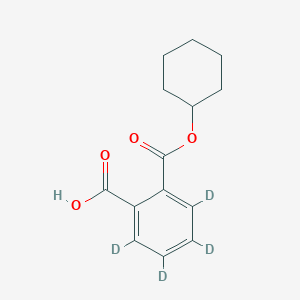


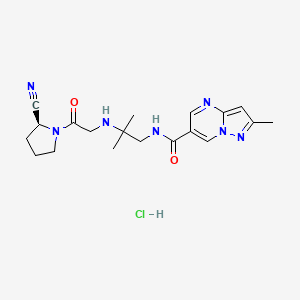
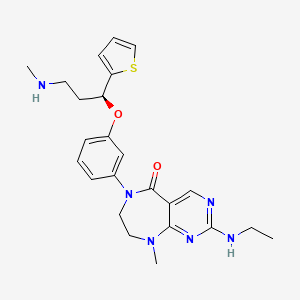
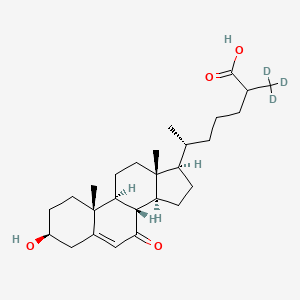

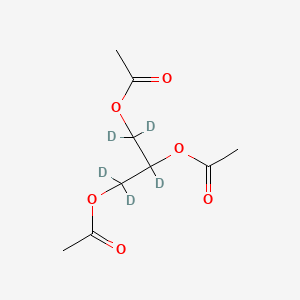
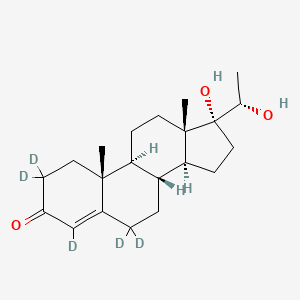
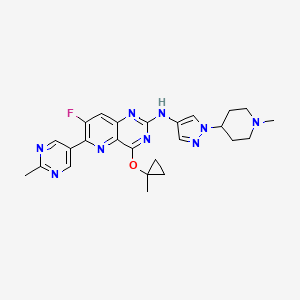

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
